2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide
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Overview
Description
2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide is a compound that features a cyclopropyl group, a thiophene ring, and an acetamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with acetamide under specific reaction conditions. Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Scientific Research Applications
2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar compounds to 2-cyclopropyl-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct properties and applications .
Properties
Molecular Formula |
C13H19NOS |
---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
InChI |
InChI=1S/C13H19NOS/c1-13(2,11-5-6-16-8-11)9-14-12(15)7-10-3-4-10/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI Key |
VPFVOSONWIGYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CC1CC1)C2=CSC=C2 |
Origin of Product |
United States |
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